5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
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Overview
Description
5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole: is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a nitrile oxide with a nitrile to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide or tetrahydrofuran. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization, chromatography, and distillation may be employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitrophenyl group in 5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitrophenyl group can be further functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like tin(II) chloride in acidic medium.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted nitrophenyl derivatives.
Scientific Research Applications
Chemistry: 5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole is used as a building block in organic synthesis
Biology and Medicine: The compound’s nitrophenyl group can interact with biological molecules, making it a candidate for drug discovery and development. It may exhibit antimicrobial, antifungal, or anticancer properties, depending on its interaction with biological targets.
Industry: In the industrial sector, this compound can be used in the production of polymers, dyes, and agrochemicals. Its stability and reactivity make it suitable for various applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity. In chemical reactions, the oxadiazole ring can act as a nucleophile or electrophile, participating in various transformations.
Comparison with Similar Compounds
5-Tert-butyl-3-(4-chlorophenyl)-1,2,4-oxadiazole: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.
5-Tert-butyl-3-(4-methylphenyl)-1,2,4-oxadiazole: Similar structure but with a methylphenyl group instead of a nitrophenyl group.
5-Tert-butyl-3-(4-fluorophenyl)-1,2,4-oxadiazole: Similar structure but with a fluorophenyl group instead of a nitrophenyl group.
Uniqueness: The presence of the nitrophenyl group in 5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole imparts unique electronic and steric properties, making it distinct from other similar compounds. The nitro group can participate in various chemical reactions, providing opportunities for further functionalization and application in diverse fields.
Properties
IUPAC Name |
5-tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-12(2,3)11-13-10(14-18-11)8-4-6-9(7-5-8)15(16)17/h4-7H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVZYFLMBAHZKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10429263 |
Source
|
Record name | 5-tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10429263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1004398-32-6 |
Source
|
Record name | 5-(1,1-Dimethylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1004398-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10429263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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